molecular formula C15H14O3 B14732424 Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate CAS No. 7109-81-1

Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate

Cat. No.: B14732424
CAS No.: 7109-81-1
M. Wt: 242.27 g/mol
InChI Key: NVCYOONVBNOIEE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptadiene structure, which is a seven-membered ring system with two double bonds. The compound also contains a 4-methoxybenzoate group, which is an ester derived from 4-methoxybenzoic acid. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate typically involves the esterification of Bicyclo[2.2.1]hepta-2,5-dien-7-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the double bonds in the bicyclic ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with single bonds replacing the double bonds.

    Substitution: Substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, while the 4-methoxybenzoate group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hepta-2,5-diene: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.

    Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but with different chemical properties and reactivity.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with distinct functional groups and applications.

Uniqueness

Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate is unique due to its combination of a bicyclic ring system and an ester group derived from 4-methoxybenzoic acid. This combination imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds.

Properties

CAS No.

7109-81-1

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

7-bicyclo[2.2.1]hepta-2,5-dienyl 4-methoxybenzoate

InChI

InChI=1S/C15H14O3/c1-17-13-8-6-12(7-9-13)15(16)18-14-10-2-3-11(14)5-4-10/h2-11,14H,1H3

InChI Key

NVCYOONVBNOIEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2C3C=CC2C=C3

Origin of Product

United States

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